molecular formula C8H7BrO B12059633 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone

Cat. No.: B12059633
M. Wt: 206.09 g/mol
InChI Key: WYECURVXVYPVAT-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen

Preparation Methods

The synthesis of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone typically involves the deuteration of the corresponding non-deuterated compound. The process includes:

Chemical Reactions Analysis

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s reactivity and stability, leading to different pathways and interactions compared to non-deuterated analogs. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone can be compared with other deuterated compounds:

These comparisons highlight the unique properties of this compound, particularly its deuterium content, which can significantly influence its chemical behavior and applications.

Properties

Molecular Formula

C8H7BrO

Molecular Weight

206.09 g/mol

IUPAC Name

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

WYECURVXVYPVAT-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Br)[2H]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.